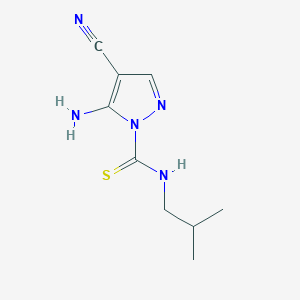amino}phenol CAS No. 827307-27-7](/img/structure/B14216717.png)
2-{[(Pyridin-2-yl)methyl](2-sulfanylethyl)amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(Pyridin-2-yl)methylamino}phenol is a chemical compound that features a pyridine ring, a phenol group, and a sulfanylethylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Pyridin-2-yl)methylamino}phenol typically involves the reaction of pyridine-2-carbaldehyde with 2-mercaptoethylamine in the presence of a base, followed by the addition of phenol. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-{(Pyridin-2-yl)methylamino}phenol can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2-{(Pyridin-2-yl)methylamino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-{(Pyridin-2-yl)methylamino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The sulfanylethyl group may play a crucial role in binding through hydrogen bonding or covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have been studied for their biological activities.
4-Methyl-2-{(pyridin-2-yl)methylamino}phenol: A similar compound with a methyl group on the phenol ring.
Uniqueness
2-{(Pyridin-2-yl)methylamino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a phenol and a sulfanylethylamine linkage makes it a versatile compound for various applications.
Propiedades
Número CAS |
827307-27-7 |
|---|---|
Fórmula molecular |
C14H16N2OS |
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
2-[pyridin-2-ylmethyl(2-sulfanylethyl)amino]phenol |
InChI |
InChI=1S/C14H16N2OS/c17-14-7-2-1-6-13(14)16(9-10-18)11-12-5-3-4-8-15-12/h1-8,17-18H,9-11H2 |
Clave InChI |
GEXJAHNYPGIKSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(CCS)CC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



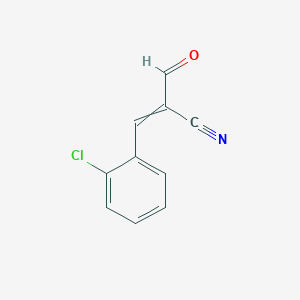
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
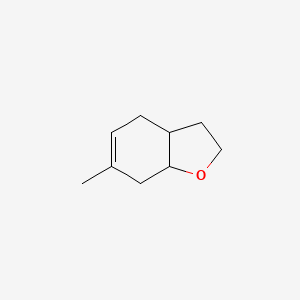
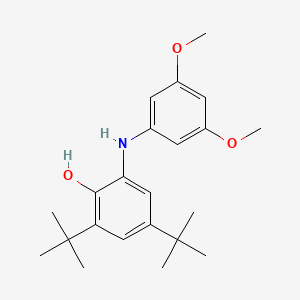
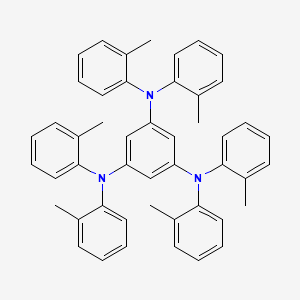
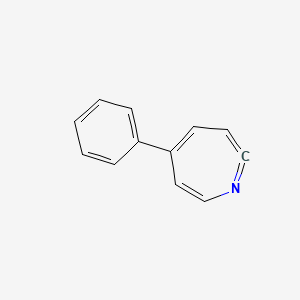

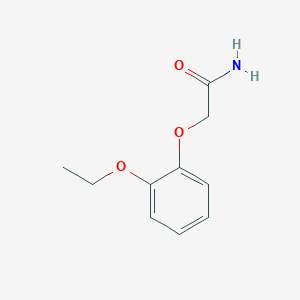
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)


